molecular formula C20H11Cl2N3O4 B2459237 (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 326100-40-7

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2459237
CAS No.: 326100-40-7
M. Wt: 428.23
InChI Key: CVTYPULSGGTIRT-UHFFFAOYSA-N
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Description

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a structurally advanced acrylonitrile-based compound investigated as a potent and selective inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. Its core research value lies in its ability to specifically target and inhibit key oncogenic kinases such as JAK2 and STAT3 , a transcription factor that is constitutively activated in a wide variety of human cancers. By covalently binding to critical cysteine residues in the target kinase's ATP-binding pocket, this inhibitor effectively blocks the JAK/STAT3-mediated signaling, leading to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of metastasis . This mechanism makes it an indispensable pharmacological tool for probing the pathological roles of JAK/STAT dysregulation, not only in hematological malignancies like leukemias and lymphomas but also in solid tumors and autoimmune diseases. Researchers utilize this compound in preclinical studies to elucidate signaling cascades, validate novel drug targets, and assess the therapeutic potential of JAK/STAT pathway inhibition in diverse cellular and animal models of disease.

Properties

IUPAC Name

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O4/c21-14-2-1-3-15(10-14)24-20(26)13(11-23)8-16-5-7-19(29-16)12-4-6-17(22)18(9-12)25(27)28/h1-10H,(H,24,26)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTYPULSGGTIRT-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a compound with significant potential in pharmacology, particularly in the context of its biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H15ClN2O4C_{20}H_{15}ClN_{2}O_{4}, with a molecular weight of approximately 367.78 g/mol. The structure features a furan ring substituted with a nitro group and a chlorophenyl moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H15ClN2O4
Molecular Weight367.78 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)N+[O-])Cl
InChIInChI=1S/C20H15ClN2O4/c1-13-5-6-15(12-18(13)21)22-20(24)10-8-17-7-9-19(27-17)14-3-2-4-16(11-14)23(25)26/h2-12H,1H3,(H,22,24)/b10-8+

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of furan compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications as antimicrobial agents.
  • Anticancer Properties : Some furan derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of nitro and chloro groups is hypothesized to enhance their cytotoxic effects.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, although detailed studies are required to elucidate these mechanisms.

Case Studies and Research Findings

A review of relevant literature highlights several studies that explore the biological activities of related compounds:

  • Antimalarial Activity : Research on similar furan derivatives has indicated promising antimalarial effects, with specific structural modifications enhancing efficacy against Plasmodium species .
  • Type III Secretion System Inhibition : A study focused on compounds targeting bacterial virulence factors demonstrated that certain furan-based compounds could inhibit the Type III secretion system (T3SS), which is crucial for the pathogenicity of various Gram-negative bacteria .
  • Cytotoxicity Testing : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines, showing dose-dependent responses that suggest potential therapeutic applications .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Below is a comparative analysis of structurally related acrylamide derivatives, focusing on substituent variations and their implications:

(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylamide

  • Furan substituent : 5-(4-nitrophenyl) (vs. 4-chloro-3-nitrophenyl in the target).
  • Acrylamide substituent : N-(3-methylphenyl) (vs. N-(3-chlorophenyl)).
  • Key differences :
    • The nitro group is para-substituted on the phenyl ring, lacking the chloro group present in the target.
    • A methyl group (electron-donating) replaces the chloro on the acrylamide’s phenyl, reducing electron-withdrawing effects.
  • Implications : Reduced lipophilicity and altered electronic properties may affect binding affinity or metabolic stability.

(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide

  • Furan substituent : 5-(2-methyl-4-nitrophenyl) introduces a methyl group (ortho to nitro) and shifts nitro to the para position.
  • Acrylamide substituent : N-(3-ethoxyphenyl) replaces chloro with ethoxy, a stronger electron-donating group.
  • Molecular weight: 417.41 g/mol (vs. ~428.9 g/mol for the target).

(E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

  • Furan substituent : 5-(2-bromophenyl) substitutes bromo (larger, polarizable atom) for chloro/nitro.
  • Acrylamide substituent : N,N-diethyl (vs. N-(3-chlorophenyl)).
  • Implications: Bromo’s increased steric hindrance and polarizability may alter π-π stacking or hydrophobic interactions.

Comparative Data Table

Compound Name Furan Substituent Acrylamide Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 5-(4-Chloro-3-nitrophenyl) N-(3-Chlorophenyl) ~428.9 Nitro, chloro, cyano
(2E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylamide 5-(4-Nitrophenyl) N-(3-Methylphenyl) Not reported Nitro, methyl, cyano
(2E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-Methyl-4-nitrophenyl) N-(3-Ethoxyphenyl) 417.41 Nitro, methyl, ethoxy, cyano
(E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 5-(2-Bromophenyl) N,N-Diethyl Not reported Bromo, cyano, diethyl

Key Structural and Functional Insights

Electron Effects :

  • Nitro groups (strong electron-withdrawing) in the target and compounds enhance electrophilicity, favoring interactions with nucleophilic residues in biological targets.
  • Chloro substituents (moderate electron-withdrawing) in the target further amplify this effect compared to methyl or ethoxy groups .

Lipophilicity: The target’s dual chloro groups increase logP (lipophilicity) vs.

Steric Considerations :

  • Bromo in ’s compound introduces greater steric bulk than chloro, possibly hindering binding in sterically sensitive targets .

Q & A

Q. Comparative table :

Analog ModificationBioactivity ShiftKey Reference
Replacement of 3-nitrophenyl with 4-fluorophenylReduced kinase inhibition (IC₅₀ from 12 nM → 230 nM)
Substitution of furan with thiopheneEnhanced metabolic stability (t₁/₂ from 2h → 6h)
Removal of cyano groupLoss of H-bonding with ATP-binding pocket

Methodological insight : Use SPR (surface plasmon resonance) to quantify binding kinetics and validate computational predictions .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay standardization :
    • Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show varying IC₅₀ due to transporter expression).
    • Control for solvent effects (DMSO >0.1% can artifactually inhibit targets) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization and calorimetry .

Advanced: What strategies mitigate instability during storage?

  • Light sensitivity : Store in amber vials under inert gas (argon) to prevent nitro group reduction .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the cyano group.
  • Temperature : Stability studies show degradation <5% at −20°C over 6 months .

Advanced: How is crystallographic data leveraged for structural refinement?

  • SHELX suite :
    • SHELXD solves phase problems via dual-space methods for nitroaromatic systems.
    • SHELXL refines anisotropic displacement parameters for chlorine and oxygen atoms .
  • Twinned data : Use HKLF5 format in SHELXL to handle pseudo-merohedral twinning common in nitro-containing crystals .

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